

The Rise and Discontinuation of Vilaprisan (BAY-1002670): An In-depth Technical Overview

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Compound of Interest

Compound Name: Vilaprisan

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Introduction

Vilaprisan (BAY-1002670) is a novel, orally active, and highly potent selective progesterone receptor modulator (SPRM) that was under development by Bayer AG for the treatment of uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, **Vilaprisan** was designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of **Vilaprisan**, presenting key data and methodologies for the scientific community.

Discovery and Rationale

The development of **Vilaprisan** was rooted in the established role of progesterone in promoting the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy was to antagonize the effects of progesterone to manage these conditions. The discovery program for **Vilaprisan** aimed to improve upon earlier generations of SPRMs by creating a compound with high potency, selectivity for the progesterone receptor, and a favorable safety profile, particularly concerning liver function, which had been a concern with other SPRMs. **Vilaprisan** was identified as a promising candidate due to its strong PR binding affinity and antagonistic activity, with minimal interaction with other steroid receptors.

Mechanism of Action

Vilaprisan functions as a competitive antagonist of the progesterone receptor. Progesterone, by binding to its intracellular receptor, modulates the transcription of target genes that regulate cell proliferation and survival. **Vilaprisan**, by occupying the ligand-binding site of the progesterone receptor, prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of progesterone-mediated signaling leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction in fibroid volume and a decrease in menstrual bleeding.

Vilaprisan's Mechanism of Action on the Progesterone Receptor Signaling Pathway.

Preclinical Development

In Vitro Studies

Vilaprisan's activity was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of **Vilaprisan**

Assay	Receptor	Vilaprisan IC50 (nM)	Reference Compound	Reference IC50 (nM)
Transactivation Assay	Progesterone Receptor A	0.09	Mifepristone	0.023
Progesterone Receptor B	0.095	Mifepristone	0.02	
Glucocorticoid Receptor	957	Mifepristone	6	
Androgen Receptor	47	Hydroxyflutamide	21	
Estrogen Receptor α	No effect	Fulvestrant	2.0	
Estrogen Receptor β	No effect	Fulvestrant	2.7	

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator **Vilaprisan**: A Comprehensive Overview.

- **Competitive Binding Assay:** The affinity of **Vilaprisan** for the progesterone receptor was determined using a competitive binding assay. This assay typically involves incubating a source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying concentrations of the test compound (**Vilaprisan**). The concentration of **Vilaprisan** that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.
- **Transactivation Assay:** The functional activity of **Vilaprisan** as a progesterone receptor antagonist was assessed using a transactivation assay. This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter. Cells are co-transfected with a progesterone receptor expression vector and the reporter construct. The ability of **Vilaprisan** to inhibit progesterone-induced reporter gene expression is measured, and the IC50 value is calculated.

In Vivo Studies

The in vivo efficacy of **Vilaprisan** was evaluated in established animal models of progesterone action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of **Vilaprisan**

Model	Species	Endpoint	Vilaprisan Efficacy
Endometrial Transformation	Rabbit	Inhibition of progesterone-induced endometrial differentiation	Demonstrated potent inhibitory activity
Pregnancy Termination	Rat	Complete termination of pregnancy	Effective at 0.5 mg/kg/day
Human Uterine Fibroid Xenograft	Immunodeficient Mice	Reduction in tumor growth	Significant dose-dependent reduction

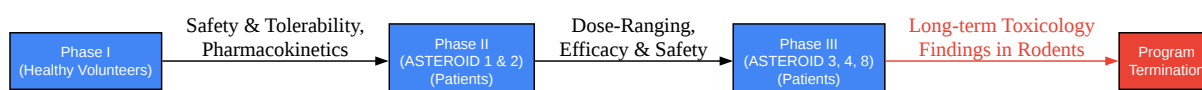
- **Endometrial Transformation Assay (McPhail Test):** This assay in rabbits assesses the anti-progestogenic activity of a compound. Immature female rabbits are primed with estrogen to

induce endometrial proliferation. Subsequently, they are treated with progesterone to induce secretory changes in the endometrium, with or without the test compound. The endometrium is then histologically examined to assess the degree of inhibition of the progesterone effect.

- **Human Uterine Fibroid Xenograft Model:** This model involves the subcutaneous implantation of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are supplemented with estrogen and progesterone to support the growth of the xenografts. The effect of **Vilaprisan** on tumor volume is then monitored over time.

Clinical Development

Vilaprisan progressed through a comprehensive clinical development program, known as the ASTEROID (Assess Safety and Efficacy of **Vilaprisan** in Subjects with UTERine FibrOIDS) trials, for the treatment of uterine fibroids.



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Clinical Development and Termination Workflow of Vilaprisan.

Pharmacokinetics and Metabolism

Clinical studies in healthy volunteers and patients with uterine fibroids characterized the pharmacokinetic profile of **Vilaprisan**.

Table 3: Pharmacokinetic Parameters of **Vilaprisan**

Parameter	Value
Absorption	Rapidly absorbed, Tmax ~1-2 hours
Bioavailability	Almost complete
Exposure	Dose-proportional
Metabolism	Primarily hepatic, mainly via CYP3A4
Elimination Half-life	Approximately 31-38 hours

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator **Vilaprisan**: A Comprehensive Overview.

- **Phase I Studies:** These studies were conducted in healthy postmenopausal women to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Vilaprisan**. Blood samples were collected at various time points to determine plasma concentrations of **Vilaprisan** and its metabolites.
- **Drug-Drug Interaction Studies:** The potential for drug-drug interactions was investigated by co-administering **Vilaprisan** with potent inhibitors of CYP3A4 (e.g., itraconazole), which was found to significantly increase **Vilaprisan** exposure.

Clinical Efficacy and Safety

Phase II and III clinical trials evaluated the efficacy and safety of **Vilaprisan** in women with symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials

Trial	Dose	Primary Endpoint	Key Results
ASTEROID 1 (Phase IIb)	0.5, 1.0, 2.0, 4.0 mg/day	Absence of bleeding/spotting at 12 weeks	30%, 56%, 54%, and 60% of patients, respectively, vs. 1.7% with placebo
Reduction in fibroid volume	Up to 41% reduction		
ASTEROID 2 (Phase IIb)	2.0 mg/day	Absence of bleeding/spotting at 12 weeks	62.9% of patients vs. 0% with placebo
Reduction in fibroid volume	29.9% reduction vs. 6.3% increase with placebo		
ASTEROID 3 (Phase III)	2.0 mg/day	Amenorrhea at 12 weeks	83.3% of patients vs. 0% with placebo

Data sourced from various ASTEROID trial publications.

- **ASTEROID Trial Design:** The ASTEROID trials were randomized, double-blind, placebo-controlled, multicenter studies. Patients with symptomatic uterine fibroids and heavy menstrual bleeding were randomized to receive daily oral **Vilaprisan** at various doses or a placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial safety was monitored through biopsies.

Discontinuation of Clinical Development

In December 2018, Bayer announced the halt of patient enrollment in the ongoing **Vilaprisan** clinical trials. This decision was based on findings from long-term preclinical toxicology studies in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged exposure. Although these findings were not observed in human trials, the clinical development program was ultimately terminated as a precautionary measure.

Conclusion

Vilaprisan (BAY-1002670) represented a promising therapeutic candidate for the treatment of uterine fibroids and endometriosis, demonstrating high potency and selectivity for the progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal toxicology studies led to the discontinuation of its development. The comprehensive data gathered throughout the **Vilaprisan** program provide valuable insights for the future development of selective progesterone receptor modulators and the broader field of gynecological drug discovery.

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